

Molecular weight and formula of (+)-epi-Quercitol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-epi-Quercitol

Cat. No.: B161396

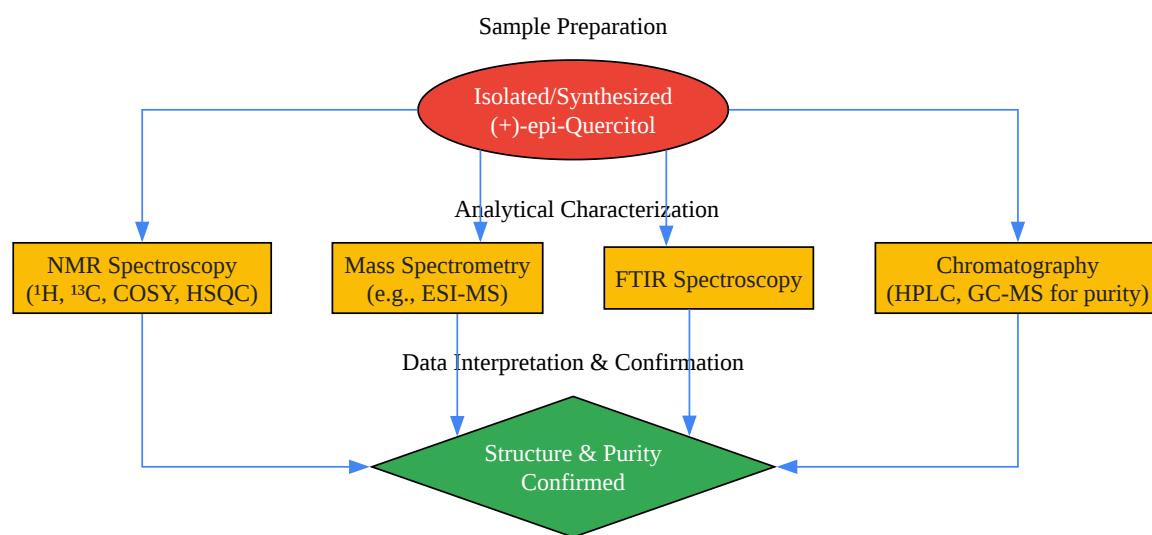
[Get Quote](#)

An In-depth Technical Guide to (+)-epi-Quercitol

For researchers, scientists, and professionals in drug development, understanding the fundamental properties and biological context of natural compounds is paramount. This guide provides a detailed overview of **(+)-epi-Quercitol**, a naturally occurring cyclitol. It covers its core physicochemical properties, available experimental data, and its place within broader biochemical research.

Core Physicochemical Properties

(+)-epi-Quercitol, a stereoisomer of quercitol, is a cyclohexanepentol. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and computational work.


Property	Value	Citation(s)
Molecular Formula	C ₆ H ₁₂ O ₅	[1] [2] [3]
Molecular Weight	164.16 g/mol	[1] [2]
IUPAC Name	(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol	
CAS Number	131435-06-8	
Synonyms	D-epi-Inositol, 2-deoxy-	

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **(+)-epi-Quercitol** are not extensively documented in widely available literature, suggesting it is more commonly isolated from natural sources or is a specialized synthetic target. However, general methodologies for the characterization of similar polyhydroxylated cycloalkanes can be applied.

General Characterization Workflow:

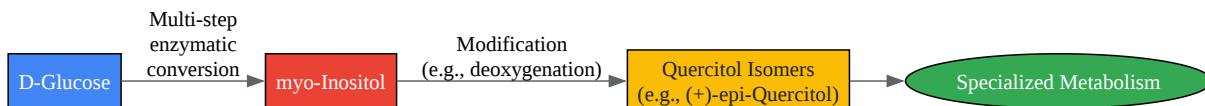
A typical workflow for the structural confirmation and purity assessment of a compound like **(+)-epi-Quercitol** would involve a combination of spectroscopic and chromatographic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of **(+)-epi-Quercitol**.

Methodology Details:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the proton environment, including chemical shifts, coupling constants, and stereochemical relationships between protons on the cyclohexane ring.
 - ^{13}C NMR: To identify the number of unique carbon environments.
 - 2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations, which are crucial for assigning the specific stereochemistry of the hydroxyl groups.
- Mass Spectrometry (MS): Typically using electrospray ionization (ESI), this would be used to confirm the molecular weight (164.16 g/mol) and to study fragmentation patterns for further structural elucidation.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, primarily the broad O-H stretching vibrations of the multiple hydroxyl groups and the C-O stretching frequencies.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample, often using a refractive index detector due to the lack of a strong UV chromophore.


Biological Activity and Signaling Pathways

While **(+)-epi-Quercitol** is available as a biochemical reagent, specific studies detailing its direct involvement in signaling pathways are scarce in the public domain. Research on the broader class of quercitols and related flavonoids like quercetin is more extensive. For instance, quercetin has been shown to modulate various signaling pathways, including PI3K/AKT and STAT3. However, it is crucial to not directly extrapolate these findings to **(+)-epi-Quercitol** without specific experimental validation.

The biosynthesis of related cyclitols, such as 5-deoxyinositol (d-quercitol), has been proposed to start from D-glucose and proceed through myo-inositol. A similar biosynthetic origin could be hypothesized for **(+)-epi-Quercitol**, though this requires experimental verification.

Hypothetical Biosynthetic Relationship:

The diagram below illustrates a simplified, hypothetical pathway showing the potential origin of cyclitols from central metabolism.

[Click to download full resolution via product page](#)

Caption: Hypothetical biosynthetic origin of quercitol isomers.

Conclusion

(+)-epi-Quercitol is a well-defined small molecule with established core chemical properties. While it is utilized in life science research, a comprehensive public body of literature detailing its specific biological activities, mechanisms of action, and associated signaling pathways is not yet available. Future research is needed to fully elucidate the biological roles and potential therapeutic applications of this and other quercitol isomers. The experimental workflows and foundational data presented in this guide provide a starting point for researchers and drug development professionals interested in exploring the potential of **(+)-epi-Quercitol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (+)-epi-Quercitol | C6H12O5 | CID 10931772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of (+)-epi-Quercitol.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161396#molecular-weight-and-formula-of-epi-quercitol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com